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Compound of Interest

Compound Name: Eslicarbazepine acetate-d4

Cat. No.: B12373111

A comprehensive analysis of Eslicarbazepine Acetate's pharmacokinetic properties reveals
notable consistency across various populations, with renal function being the primary
determinant for dose adjustments. This guide synthesizes key experimental data to provide
researchers, scientists, and drug development professionals with a comparative overview of
the drug's behavior in healthy adults, pediatric and elderly populations, and individuals with
hepatic or renal impairment.

Eslicarbazepine acetate (ESL) is a once-daily antiepileptic drug that is rapidly and extensively
metabolized to its active metabolite, eslicarbazepine, which is responsible for its
pharmacological effect.[1][2] The pharmacokinetic profile of eslicarbazepine is generally linear
and dose-proportional within the clinically relevant dose range of 400 to 1600 mg/day.[3][4]
Factors such as age and gender have not been found to have a clinically significant impact on
its pharmacokinetics.[4][5]

Comparative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of eslicarbazepine, the
active metabolite of Eslicarbazepine Acetate, in different populations based on available clinical
studies.

Table 1: Pharmacokinetic Parameters of Eslicarbazepine in Healthy Adult and Geriatric
Populations
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Healthy Young Adults (18-

Parameter 40 years) Healthy Elderly (>65 years)
Tmax (h) 1-4 2-3

tv2 (h) 10-20 20-24

Protein Binding <40% ~30%

Tmax: Time to reach maximum plasma concentration; t¥2: Half-life. Note: Pharmacokinetics in
geriatric individuals with normal renal function (Clcr >60 mL/minute) are similar to those in
younger healthy adults.[6][7]

Table 2: Impact of Renal Impairment on Eslicarbazepine Pharmacokinetics (Following a single
800 mg dose of Eslicarbazepine Acetate)

Normal Renal Mild Moderate Severe
Parameter . . . .
Function Impairment Impairment Impairment

] ) Increased with
Eslicarbazepine

decreasing renal Increased Increased Increased
AUC (pg.h/mL) ]

function
Eslicarbazepine

3.40 2.10 1.60 1.33
CL/F (L/h)
Eslicarbazepine

1.04 0.61 0.22 0.09

CLR (L/h)

AUC: Area under the plasma concentration-time curve; CL/F: Apparent total clearance; CLR:
Renal clearance. Data demonstrates that systemic exposure to eslicarbazepine increases as
renal function declines, necessitating dose adjustments in patients with moderate to severe
renal impairment.

Table 3: Impact of Hepatic Impairment on Eslicarbazepine Pharmacokinetics (Following 800 mg
once-daily for 8 days)

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.drugs.com/monograph/eslicarbazepine.html
https://www.researchgate.net/publication/7660834_Single-Dose_and_Steady-State_Pharmacokinetics_of_Eslicarbazepine_Acetate_BIA_2-093_in_Healthy_Elderly_and_Young_Subjects
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12373111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Moderate Hepatic
Parameter Healthy Controls .
Impairment

Eslicarbazepine o ) L )
No significant difference No significant difference

Pharmacokinetics

Studies have shown that moderate hepatic impairment does not significantly alter the
pharmacokinetics of eslicarbazepine, and therefore, no dose adjustment is required in this
patient population.[8][9] The effect on severe hepatic impairment has not been studied.[6]

Table 4: Pharmacokinetic Parameters of Eslicarbazepine in Pediatric Populations

Age Group Key Findings

Eslicarbazepine acetate is rapidly metabolized

2-17 years ] )

to eslicarbazepine.[10]

Younger children exhibit faster plasma
2-11 years clearance of eslicarbazepine compared to

adolescents.[10]

Body weight is a significant covariate for
4-17 years

clearance and volume of distribution.[11]

Pharmacokinetic studies in pediatric populations indicate that while the metabolic pathway is
similar to adults, clearance rates are influenced by age and body weight, requiring weight-

based dosing regimens.[10][11]

Experimental Protocols

The data presented in this guide are derived from clinical studies employing standardized
methodologies. A representative experimental design is outlined below.

Study Design for Renal Impairment Pharmacokinetic Study:

An open-label, single-dose study was conducted in subjects with varying degrees of renal

function.
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Participants: Healthy volunteers with normal renal function and patients with mild, moderate,
and severe renal impairment, as well as patients with end-stage renal disease requiring
hemodialysis.

Dosing: A single oral dose of 800 mg Eslicarbazepine Acetate was administered.

Blood Sampling: Serial blood samples were collected at predefined time points (e.g., pre-
dose, and at various intervals up to 72 or 96 hours post-dose) to determine the plasma
concentrations of eslicarbazepine and its metabolites.[12][8]

Analytical Method: Plasma concentrations of eslicarbazepine and other metabolites were
quantified using validated high-performance liquid chromatography with mass spectrometric
detection (HPLC-MS).[8]

Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key
pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Visualizing the Metabolic Pathway and Experimental
Workflow

To further elucidate the processes involved, the following diagrams illustrate the metabolic
conversion of Eslicarbazepine Acetate and a typical experimental workflow for a
pharmacokinetic study.

~91% of systemic exposure Eslicarbazepine (Active Metabolite) Unchanged

Renal Excretion
Eslicarbazepine Acetate (Prodrug) | <aPid & Extensive Hydrolytic First-Pass Metabolism -
Minor Metabolites

(R-licarbazepine, Oxcarbazepine)

Click to download full resolution via product page

Caption: Metabolic Pathway of Eslicarbazepine Acetate.
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Caption: Experimental Workflow for a Pharmacokinetic Study.

Drug Interactions and Other Considerations

o CYP Enzymes: Eslicarbazepine acetate can induce CYP3A4 and inhibit CYP2C19,
potentially leading to interactions with drugs metabolized by these enzymes.[1][6]
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e Inducers: Co-administration with enzyme-inducing antiepileptic drugs such as
carbamazepine, phenobarbital, and phenytoin can increase the clearance of
eslicarbazepine.[3][5]

» Food Effect: The pharmacokinetics of Eslicarbazepine Acetate are not significantly affected
by food.[6]

In conclusion, Eslicarbazepine Acetate exhibits a predictable pharmacokinetic profile, with its
active metabolite, eslicarbazepine, being primarily eliminated via the kidneys. This renal
dependence underscores the necessity for dose adjustments in patients with compromised
renal function to avoid potential toxicity. Conversely, its pharmacokinetics remain largely
unaltered by moderate hepatic impairment, age, or gender in adults with normal renal function,
simplifying dosing in these populations. Further research is warranted to fully characterize its
disposition in severe hepatic impairment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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